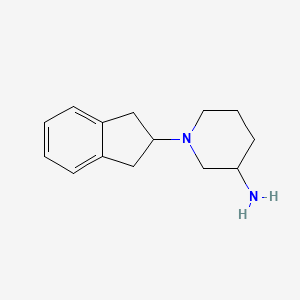

1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-amine

Übersicht

Beschreibung

This compound is a derivative of indene and piperidine . It has been studied in the context of Alzheimer’s disease, where it has shown promising results . The compound has been found to inhibit the self-induced aggregation of the amyloid beta peptide (Aβ1-42), a key factor in Alzheimer’s disease .

Molecular Structure Analysis

The molecular structure of this compound involves a piperidine ring attached to an indene moiety . The exact 3D structure can be determined using X-ray diffraction . The crystal structure of human butyrylcholinesterase in complex with this compound has been solved, providing insights into its binding mode .Physical And Chemical Properties Analysis

The compound has a molecular weight of 361.35 . Its IUPAC name is N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxyethanamine dihydrochloride . More detailed physical and chemical properties are not available from the search results.Wissenschaftliche Forschungsanwendungen

Modulation of Dopamine D2 Receptors

One significant area of research involves the study of dopamine D2 receptor ligands, which are crucial in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. Derivatives similar to "1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-amine" are explored for their therapeutic potential by affecting the dopaminergic pathway. High affinity to D2 receptors is achieved through specific structural features, including aromatic moieties and cyclic amines, indicating these compounds' significant role in developing treatments for disorders related to the dopaminergic system (Jůza et al., 2022).

Synthesis of Heterocycles

Research on the synthesis of N-heterocycles via sulfinimines highlights the utility of cyclic amines, like "1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-amine," in creating structurally diverse piperidines, pyrrolidines, and their derivatives. These compounds are pivotal in synthesizing many natural products and therapeutically relevant molecules, underscoring the importance of such structures in medicinal chemistry and drug development (Philip et al., 2020).

Biogenic Amines' Metabolism and Analysis

Amines and amides, including structures akin to "1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-amine," have been investigated for their roles as precursors of endogenous carcinogens, such as N-nitroso compounds. Understanding the biotransformation and epidemiological significance of these compounds is crucial for assessing their impact on human health and the environment (Lin, 1986). Furthermore, advanced oxidation processes have been studied for their effectiveness in degrading nitrogen-containing compounds, including amines, highlighting the environmental and safety considerations related to these substances (Bhat & Gogate, 2021).

Wirkmechanismus

- The primary target of this compound is serine/threonine-protein kinase B-raf . Kinases like B-raf play crucial roles in cell signaling pathways, including cell growth, proliferation, and differentiation.

Target of Action

Pharmacokinetics (ADME)

- Information on absorption is not readily available for this specific compound. The volume of distribution (Vd) remains unknown. Metabolic pathways and enzymes involved are yet to be characterized. Details about excretion are not currently documented. The compound’s ADME properties significantly affect its bioavailability, but specific data are lacking .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c15-13-6-3-7-16(10-13)14-8-11-4-1-2-5-12(11)9-14/h1-2,4-5,13-14H,3,6-10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMDHWHJMQDICM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2CC3=CC=CC=C3C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(Tert-butoxy)carbonyl]amino}-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1466214.png)

![[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol](/img/structure/B1466216.png)

![Methyl[(3-methylcyclobutyl)methyl]amine](/img/structure/B1466222.png)

![2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1466224.png)